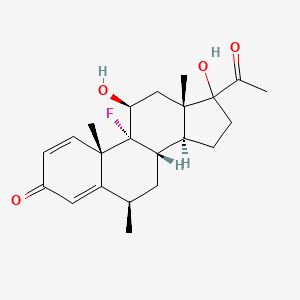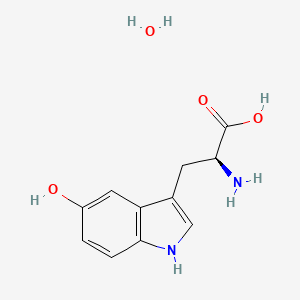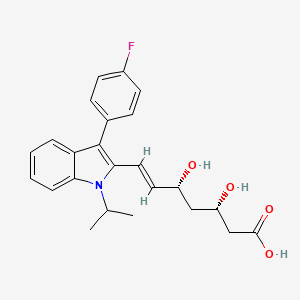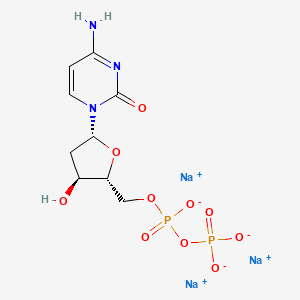
6beta-Methyl Fluorometholone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6beta-Methyl Fluorometholone involves chemoselective hydrogenation processes. Marcos-Escribano et al. (2009) developed an efficient hydrogenation method for 17α-hydroxy-6-methylen-pregna-4,9(11)-diene-3,20-dione using wet Pd on carbon and triethylamine, yielding the corresponding 6α-methyl-pregnane. This process facilitated a large-scale synthesis approach, achieving an overall yield of 45% for Fluorometholone (Marcos-Escribano, Bermejo, Lorente, & Iglesias, 2009).
Molecular Structure Analysis
The molecular structure of Fluorometholone has been elucidated through various analytical techniques. Park, Lee, and Cho (1992) conducted a study to determine the structure, revealing a monoclinic crystal system with specific bond lengths and angles that adhere to normal limits. The analysis highlighted the planarity of ring A, the symmetrical chair conformation of ring B, and the distorted chair conformation of ring C, with ring D adopting an intermediate conformation between 13-14-half-chair and 13-envelope (Park, Lee, & Cho, 1992).
Chemical Reactions and Properties
Fluorometholone's chemical reactivity, particularly involving halogenated compounds, is notable. Toscano et al. (1977) explored the synthesis and topical anti-inflammatory properties of various 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione derivatives. The study demonstrated that the introduction of a halogen atom at specific positions of the steroid structure significantly affects the compound's reactivity and stability, leading to high topical anti-inflammatory activity without systemic effects (Toscano, Grisanti, Fioriello, Barlotti, Bianchetti, & Riva, 1977).
Applications De Recherche Scientifique
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) is a fluorophoric platform for developing chemosensors for various analytes. DFP-based compounds can detect metal ions, anions, and neutral molecules with high selectivity and sensitivity. These chemosensors' development demonstrates the potential for chemical derivatives to function in selective sensing applications, which might extend to the analysis of 6beta-Methyl Fluorometholone's interactions with biological targets (Roy, 2021).
Diagnostic Tools in Infection
Positron emission tomography (PET) imaging, using fluorodeoxyglucose (FDG), has shown promise in detecting and managing infections and inflammatory disorders. This highlights the potential for fluorinated compounds in enhancing diagnostic imaging capabilities, suggesting areas where 6beta-Methyl Fluorometholone or its derivatives could be explored for diagnostic applications (Basu et al., 2009).
Drug Metabolism Evaluation
The measurement of 6beta-hydroxycortisol in urine has been considered a marker for drug induction and inhibition, hinting at the importance of understanding how derivatives of fluorometholone, including 6beta-Methyl Fluorometholone, could affect or be affected by drug metabolism processes (Galteau & Shamsa, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15+,17+,18+,19+,20+,21?,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOZLTXFLGPHNG-KAUKBTFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Methyl Fluorometholone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride](/img/structure/B1145940.png)


![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)



![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)
![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)